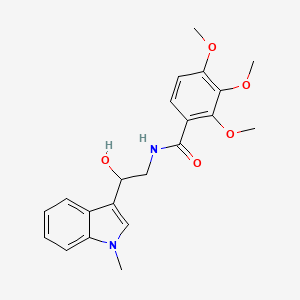

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3,4-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3,4-trimethoxybenzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry and biological activities of related benzamide derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

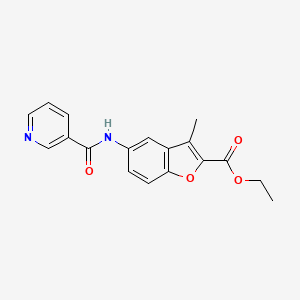

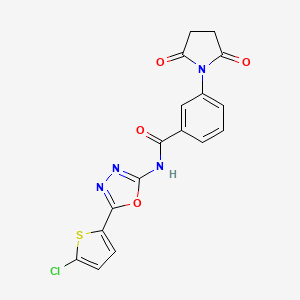

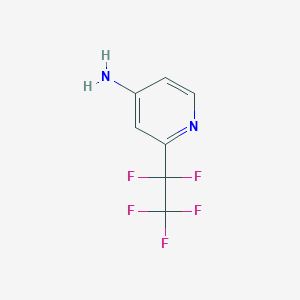

The synthesis of benzamide derivatives often involves the condensation of benzoic acid derivatives with amines or the modification of existing benzamide structures. For example, the synthesis of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, the synthesis of peptide derivatives via aminolysis of hydroxy-N-methylbenzamide derivatives at elevated temperatures has been reported . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. For instance, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined, and its geometric bond lengths and angles were compared with theoretical values obtained using density functional theory (DFT) . Such structural analyses are essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including hydrolysis and metabolic transformations. N-ethylbenzamide, for example, is metabolized to ethylamine and benzoic acid, which is then detected as hippuric acid in urine . The stability of N-(hydroxymethyl) compounds, which are related to benzamides, has also been studied, revealing insights into their metabolic stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The molar refraction and polarizability of a related antiemetic drug were studied in different solutions, indicating the effects of drug concentration on these properties . Such properties are important for the pharmacokinetics and pharmacodynamics of these compounds.

Case Studies

Several of the papers discuss the biological evaluation of benzamide derivatives. For example, N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were evaluated as potential memory enhancers with acetylcholinesterase-inhibiting activity . Another study reported on the antiproliferative activity of a benzamide derivative against various cancer cell lines . These case studies provide insights into the potential therapeutic applications of benzamide derivatives.

Mécanisme D'action

Target of Action

The primary targets of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3,4-trimethoxybenzamide It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound .

Mode of Action

The specific mode of action of This compound Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The exact interaction and resulting changes would depend on the specific target and the structure of the compound .

Biochemical Pathways

The biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, suggesting that they may affect a range of biochemical pathways . The downstream effects would depend on the specific pathways involved .

Result of Action

The molecular and cellular effects of This compound Indole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2,3,4-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-23-12-15(13-7-5-6-8-16(13)23)17(24)11-22-21(25)14-9-10-18(26-2)20(28-4)19(14)27-3/h5-10,12,17,24H,11H2,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHOLUPWRQPQND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=C(C(=C(C=C3)OC)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-methylacetamide](/img/structure/B2551358.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2551363.png)

![6-chloro-N2-[(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B2551365.png)

![(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2551369.png)

![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2551370.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)